molecular formula C21H24N2O3 B2906275 N-(2-(2-cyclopentylacetamido)phenyl)-2-methoxybenzamide CAS No. 1203159-63-0

N-(2-(2-cyclopentylacetamido)phenyl)-2-methoxybenzamide

Cat. No. B2906275
CAS RN: 1203159-63-0
M. Wt: 352.434
InChI Key: ZJJLYKVKSDKPIA-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom . The presence of the cyclopentylacetamido and methoxybenzamide groups suggest that this compound may have unique properties and reactivity.


Synthesis Analysis

While the exact synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving amines and carbonyl-containing compounds . For example, cyclopentyl phenyl ketone can be prepared by hydrolyzing 2-cyclopentyl benzoylacetate in basic solvents .


Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclopentyl ring, an amide group, and a methoxybenzamide group . These groups could influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

Amines, such as the cyclopentylacetamido group in this compound, can participate in a variety of reactions. They can act as nucleophiles, reacting with carbonyl compounds to form imines . They can also react with acid chlorides to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the cyclopentyl ring, the amide group, and the methoxybenzamide group could affect properties like solubility, melting point, and reactivity .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in the development of new pharmaceuticals or materials, but more research would be needed to explore these possibilities .

properties

IUPAC Name

N-[2-[(2-cyclopentylacetyl)amino]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-13-7-4-10-16(19)21(25)23-18-12-6-5-11-17(18)22-20(24)14-15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJLYKVKSDKPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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